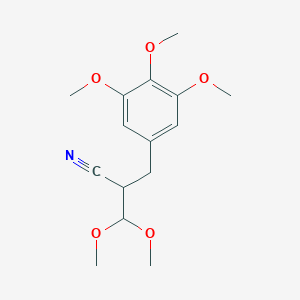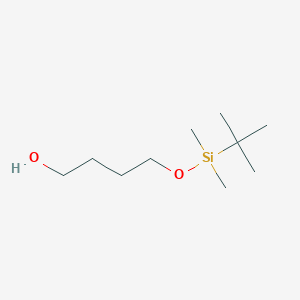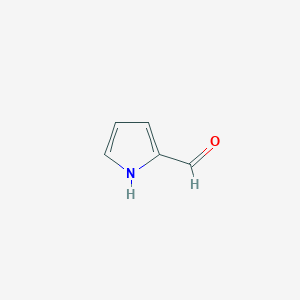
1H-Pyrrole-2-carbaldehyde
Overview
Description
Pyrrole-2-carboxaldehyde is an organic compound with the molecular formula C₅H₅NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole-2-carboxaldehyde is known for its distinctive aldehyde functional group attached to the second carbon of the pyrrole ring. This compound is found in various natural sources, including fungi, plants, and microorganisms .
Mechanism of Action
Target of Action
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from various natural sources, including fungi, plants, and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that molecules containing this skeleton have various biological functions, indicating the importance of the Py-2-C skeleton in vivo .
Mode of Action
It is known that py-2-c can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that Py-2-C may interact with its targets through a series of chemical reactions.
Biochemical Pathways
In the stages of diabetes, many metabolites are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions . After a complicated series of reactions, advanced glycation end products (AGEs) are produced. Typical AGEs include carboxymethyllysine, carboxyethyllysine, GA-pyridine, glucospan, arg-pyrimidine, pentosidine, and pyrraline . Py-2-C, being a part of the pyrraline structure, may be involved in these pathways.
Result of Action
It is known that py-2-c derivatives have various biological functions
Biochemical Analysis
Biochemical Properties
Pyrrole-2-carboxaldehyde participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo and has a Pyrrole-2-carboxaldehyde skeleton .
Cellular Effects
Pyrrole-2-carboxaldehyde influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Pyrrole-2-carboxaldehyde involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrrole-2-carboxaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors. It may also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Pyrrole-2-carboxaldehyde within cells and tissues involve various transporters and binding proteins. It may also have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole-2-carboxaldehyde can be synthesized through several methods:
Condensation Reactions: One common method involves the strong acid-catalyzed condensation of glucose and amino acid derivatives.
Oxidation Reactions: Pyrrole-2-carboxaldehyde can also be prepared by the oxidation of pyrrole using oxidizing agents such as potassium permanganate or chromium trioxide.
Enzymatic CO₂ Fixation: Recent advancements have shown that pyrrole-2-carboxaldehyde can be biosynthesized via enzymatic CO₂ fixation using specific enzymes like UbiD-type decarboxylase and carboxylic acid reductase.
Industrial Production Methods: Industrial production of pyrrole-2-carboxaldehyde typically involves large-scale oxidation processes, where pyrrole is oxidized under controlled conditions to yield the desired aldehyde product .
Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyrrole-2-carboxylic acid using oxidizing agents.
Reduction: Reduction of pyrrole-2-carboxaldehyde yields pyrrole-2-methanol.
Condensation: It undergoes condensation reactions to form derivatives such as pyrrole-2-carboxaldehyde salicylhydrazone.
Substitution: In alkaline conditions, it can react with alkyl halides to form alkylated products.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, and various alkyl halides. The major products formed from these reactions are pyrrole-2-carboxylic acid, pyrrole-2-methanol, and various alkylated pyrrole derivatives .
Scientific Research Applications
Pyrrole-2-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde can be compared with other similar compounds such as:
Pyrrole-2-carboxylic acid: This compound is the oxidized form of pyrrole-2-carboxaldehyde and shares similar chemical properties.
Pyrrole-2-methanol: The reduced form of pyrrole-2-carboxaldehyde, it exhibits different reactivity due to the presence of a hydroxyl group instead of an aldehyde.
2-Formylpyrrole: Another aldehyde derivative of pyrrole, it differs in the position of the formyl group on the pyrrole ring.
Pyrrole-2-carboxaldehyde is unique due to its specific reactivity and the ability to form a wide range of derivatives through various chemical reactions .
Properties
IUPAC Name |
1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKGQVFRTSEPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061392 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Pyrrole-2-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1H-Pyrrole-2-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
216.00 to 218.00 °C. @ 760.00 mm Hg | |
| Record name | 1H-Pyrrole-2-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.32 [mmHg] | |
| Record name | Pyrrole-2-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1003-29-8 | |
| Record name | Pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrole-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Formylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Formylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROLE-2-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068TSM6S6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1H-Pyrrole-2-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 - 51 °C | |
| Record name | 1H-Pyrrole-2-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyrrole-2-carboxaldehyde?
A1: Pyrrole-2-carboxaldehyde has the molecular formula C5H5NO and a molecular weight of 95.10 g/mol.
Q2: What are the key spectroscopic characteristics of Py-2-C?
A2: Py-2-C exhibits distinctive features in various spectroscopic analyses. For instance, Fourier transform infrared spectroscopy (FTIR) reveals the presence of characteristic N-H and C=O stretching vibrations. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed insights into its structure and dynamics. [, , , , ]
Q3: Does Py-2-C form dimers?
A3: Yes, Py-2-C can form dimers, particularly in low-temperature, vacuum-isolated conditions. FTIR studies have revealed interactions relevant to antiparallel beta-sheet formation, a structural motif observed in peptides, within these dimers. []
Q4: What are some common synthetic routes to Py-2-C derivatives?
A4: Py-2-C derivatives can be synthesized through various methods:
- Condensation Reactions: One prevalent approach is the condensation of pyrrole with pyrrole-2-carboxaldehyde, often catalyzed by Maghnite-H+, a modified montmorillonite clay. [] Another method involves reacting N-methoxy-N-methyl-2-isocyanoacetamide with nitroalkenes or nitroacetates (Barton-Zard synthesis), followed by conversion to the corresponding aldehyde. []
- Bromine-Lithium Exchange: Lithiated 1-azafulvene derivatives, generated through bromine-lithium exchange at low temperatures, serve as precursors to 5-substituted Py-2-Cs. []
- Oxidative Self-Coupling: N-benzyl Py-2-C can undergo oxidative self-coupling in the presence of TBAI (catalyst) and TBHP (oxidant) to yield 1-benzyl-1H-pyrrole-2-carboxylic anhydrides. []
Q5: What types of reactions is Py-2-C known to undergo?
A5: Py-2-C is a versatile building block in organic synthesis, engaging in various reactions:
- Schiff Base Formation: It readily reacts with primary amines to form Schiff bases, important compounds in coordination chemistry. [, , , , , , ]
- Cycloadditions: Under copper catalysis, Py-2-C derivatives participate in [3+2] cycloadditions with arylalkenes, leading to dihydropyrrolizine skeletons. []
- Annulation Reactions: They engage in [4+2] annulation reactions with prop-2-ynylsulfonium salts to produce indolizines containing a thioether group. []
Q6: What is the biological significance of the Py-2-C skeleton?
A6: The Py-2-C skeleton plays a significant role in biological systems. For instance, pyrraline, a known diabetes molecular marker, possesses this structural motif. [] Moreover, Py-2-C derivatives have been identified in various natural sources, including fungi, plants, and microorganisms, suggesting their diverse biological functions. [, ]
Q7: Are there any notable physiological activities associated with Py-2-C derivatives?
A7: Yes, Py-2-C derivatives have demonstrated several physiological activities:
- Pheromone Activity: Civetone and decanoic acid, potentially derived from Py-2-C, have been identified as pheromone candidates in giant pandas, influencing their mating behavior. []
- Nematicidal Activity: 5-methoxymethyl-1H-pyrrole-2-carboxaldehyde, isolated from the fungus Purpureocillium lavendulum, exhibits toxicity towards the root-knot nematode Meloidogyne incognita, affecting egg hatching and survival. []
- Blood Lipid-Lowering Effects: Methylpyrazines, volatile Maillard reaction products, are metabolized into pyrazinoic acids, some of which display significant blood lipid-lowering effects in rats. []
Q8: What are some potential applications of Py-2-C and its derivatives?
A8: The diverse properties of Py-2-C derivatives lend themselves to a wide range of applications:
- Semiconductors: Polymers incorporating Py-2-C units exhibit semiconducting properties, finding potential uses in rechargeable batteries, sensors, capacitors, LEDs, and solar cells. []
- Chemosensors: Pyrrole-2-Carboxaldehyde functionalized chitosan-Cu(II) complexes act as chemosensors for iodide anions in aqueous media, offering potential in analytical chemistry and environmental monitoring. []
- Adsorbents: Schiff base resins derived from Py-2-C, especially those encapsulated with metal nanoparticles, demonstrate promising adsorption capacities for removing heavy metal ions like Cu(II) from aqueous solutions. [, ]
- Actuators: Poly(phenazine-2,3-diimino(pyrrol-2-yl)), electrochemically synthesized from a Py-2-C derivative, displays electrochemically modulated actuator properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
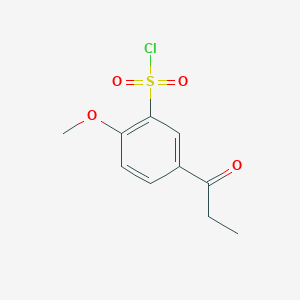

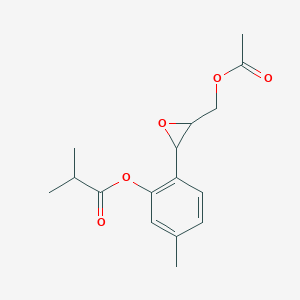

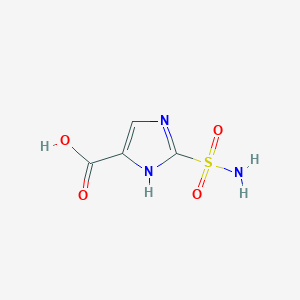
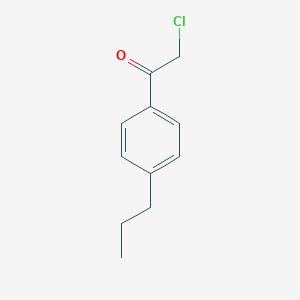

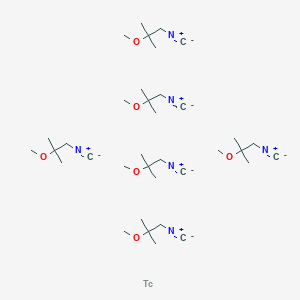
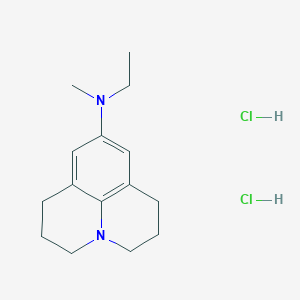
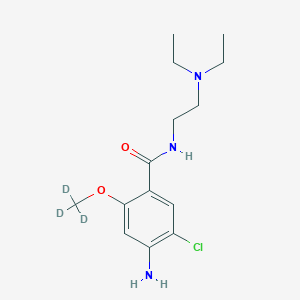
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
